Relevance: While not structurally similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, 8-OH-DPAT is relevant because it targets the 5-HT1A receptor, highlighting the potential therapeutic relevance of this receptor subtype, which could be targeted by analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. []
Buspirone
Compound Description: Buspirone is a partial agonist of the 5-HT1A receptor. In the same study investigating rat behavior in a black and white test box, buspirone showed an anxiolytic-like effect weaker than that of diazepam. []
Relevance: Like 8-OH-DPAT, buspirone's interaction with the 5-HT1A receptor, although as a partial agonist, emphasizes the potential of this receptor subtype as a drug target. This further suggests that analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine could be explored for their interaction with the 5-HT1A receptor and potential anxiolytic effects. []
Compound Description: WAY-100635 is a 5-HT1A receptor antagonist. Low doses of WAY-100635 induced an anxiolytic-like response in rats in the black and white test box, while higher doses induced an anxiogenic-like response. [] This biphasic effect highlights the complex role of 5-HT1A receptors in modulating anxiety. Additionally, in a study exploring the anxiolytic activity of HBK-17 (1-[(2,5-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride), pretreatment with WAY-100635 reversed the anxiolytic-like effects of HBK-17, demonstrating the involvement of 5-HT1A receptor activation in HBK-17's anxiolytic activity. []
Relevance: WAY-100635 shares structural similarities with 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, particularly the presence of a piperazine ring and a pyridine ring in both molecules. These shared structural features suggest that 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine might also interact with the 5-HT1A receptor. [, ]
Ritanserin
Compound Description: Ritanserin is a 5-HT2A/2C receptor antagonist. In the study investigating rat behavior in a black and white test box, ritanserin induced anxiolytic-like responses. [] This effect was potentiated by co-administration with the 5-HT1A receptor agonist 8-OH-DPAT, suggesting a synergistic effect between 5-HT1A and 5-HT2C receptor modulation. [] In another study on oxytocin secretion in male rats, ritanserin, at both low and high doses, inhibited the secretion of oxytocin induced by the 5-HT1C&2 agonist 1-(2,5-dimethoxy-4-l-phenyl)-2-aminopropane. []
Relevance: While not structurally similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, ritanserin's interaction with the serotonin system, particularly its influence on 5-HT2A/2C receptors, provides valuable context for understanding the potential broader effects of compounds interacting with the serotonergic system, like potential analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. [, ]
Ondansetron
Compound Description: Ondansetron is a 5-HT3 receptor antagonist. Similar to ritanserin, ondansetron also induced anxiolytic-like responses in rats in the black and white test box. []
Relevance: While structurally dissimilar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, ondansetron's activity as a 5-HT3 receptor antagonist, in conjunction with the effects of other serotonergic compounds discussed, emphasizes the multifaceted role of the serotonergic system in modulating behavior and provides a broader context for understanding the potential effects of compounds interacting with this system, including potential analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. []
1-(Trifluoromethylphenyl)piperazine (TFMPP)
Compound Description: TFMPP is a non-selective 5-HT1 receptor agonist. It did not exhibit anxiolytic-like activity in the black and white test box assay. []
Relevance: Though TFMPP is a non-selective 5-HT1 receptor agonist and its structure differs from 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, both compounds share a piperazine ring as a core structural feature. Understanding the activity of compounds with similar structural motifs can provide insights into the potential pharmacological activity of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its potential interactions with serotonergic receptors. []
Eltoprazine
Compound Description: Eltoprazine is a non-selective 5-HT1 receptor agonist. Similar to TFMPP, it also did not display anxiolytic-like activity in the black and white test box. []
Relevance: Like TFMPP, eltoprazine's structural similarity to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, particularly the presence of a piperazine ring, offers valuable information for understanding the structure-activity relationship of compounds with similar structural elements and their potential for interacting with the serotonergic system. []
Compound Description: DOI is a 5-HT2A/2C receptor agonist. DOI was inactive in modulating anxiety-like behavior in the black and white test box. [] In another study, DOI significantly stimulated oxytocin secretion in conscious male rats. [] This effect was attenuated by pretreatment with either the 5-HT1C&2 antagonist 6-(2-(4-[bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3(1)2-a)pyrimidin-5-one or the 5-HT2 antagonist spiperone. []
Relevance: While structurally dissimilar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, DOI's activity as a 5-HT2A/2C receptor agonist highlights the importance of understanding the potential broader effects of compounds interacting with the serotonergic system, including possible analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. [, ]
Compound Description: MDL 100,151 is a 5-HT2A receptor antagonist. It did not demonstrate any anxiolytic-like effects in the black and white test box assay. []
Relevance: Although structurally different from 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, understanding the activity of MDL 100,151 as a 5-HT2A receptor antagonist, along with the other serotonergic compounds, helps establish a framework for understanding the potential effects and interactions of compounds, like possible analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, within the serotonergic system. []
m-Chlorophenyl-piperazine (mCPP)
Compound Description: mCPP is a 5-HT1&2 agonist. It significantly increased plasma oxytocin levels in conscious male rats. []
Relevance: mCPP shares a piperazine ring as a common structural feature with 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. Examining the effects of compounds sharing this structural motif can offer insights into the potential pharmacological profile of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its potential to interact with serotonergic receptors. []
1-Piperazinyl-6-chloropyrazine
Compound Description: This compound is a 5-HT1&2 agonist that increased plasma oxytocin concentration in conscious male rats. [] Pretreatment with the 5-HT1C&2 antagonist 6-(2-(4-[bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3(1)2-a)pyrimidin-5-one attenuated the increase in oxytocin secretion induced by 1-piperazinyl-6-chloropyrazine. []
Relevance: This compound, like 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, contains a piperazine ring as a core structural component. This shared structural feature makes it a relevant compound to consider when investigating potential interactions of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine with the serotonergic system. []
Compound Description: This is a 5-HT1AB agonist. Unlike other 5-HT agonists tested, it did not stimulate oxytocin secretion in conscious male rats. []
Relevance: Although structurally distinct from 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, the lack of effect on oxytocin secretion by this 5-HT1AB agonist, in contrast to the effects of other serotonergic compounds discussed, emphasizes the specificity of different serotonin receptor subtypes in mediating various physiological responses. This highlights the importance of characterizing the specific receptor binding profile of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its potential analogs to understand their potential effects on different physiological processes. []
Compound Description: This compound acts as a 5-HT1C&2 antagonist. Pretreatment with this antagonist attenuated the increase in oxytocin secretion induced by 1-piperazinyl-6-chloropyrazine in conscious male rats. [] This antagonist, at both low and high doses, also inhibited the increase in plasma oxytocin induced by 1-(2,5-dimethoxy-4-l-phenyl)-2-aminopropane. []
Relevance: While not directly structurally related to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, the antagonistic activity of this compound at 5-HT1C&2 receptors provides important information about potential counter-regulatory mechanisms and drug targets within the serotonergic system that could be relevant for understanding the effects of potential analogs of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. []
Spiperone
Compound Description: Spiperone is a 5-HT2 antagonist. Similar to 6-(2-(4-[bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3(1)2-a)pyrimidin-5-one, spiperone also inhibited the 1-(2,5-dimethoxy-4-l-phenyl)-2-aminopropane-induced increases in plasma oxytocin. []
Relevance: Though structurally different from 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, spiperone's action as a 5-HT2 antagonist provides further evidence for the involvement of specific serotonin receptor subtypes in modulating oxytocin secretion. This underscores the importance of characterizing the specific receptor binding profile of 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its analogs to understand their potential impact on oxytocin regulation. []
Compound Description: HBK-17 is a ligand that exhibits high affinity for both 5-HT1A and 5-HT7 receptors. [] Studies have demonstrated that HBK-17 possesses antidepressant-like properties. [] Furthermore, HBK-17 displays anxiolytic-like activity in behavioral tests, and this effect is reversed by pretreatment with the 5-HT1A receptor antagonist WAY-100635, suggesting that HBK-17's anxiolytic effects are mediated through the activation of 5-HT1A receptors. [] Interestingly, HBK-17 displays biased agonism at the 5-HT1A receptor, preferentially activating β-arrestin signaling over other downstream signaling pathways. []
Relevance: HBK-17 shares a high degree of structural similarity with 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. Both compounds possess a 2,5-dimethylphenoxy group linked to a piperazine ring. The primary difference lies in the substituent attached to the other nitrogen of the piperazine ring: a 2-pyridinyl group in 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and a 2-methoxyphenyl group in HBK-17. This close structural resemblance suggests that 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine might also exhibit affinity for 5-HT1A and/or 5-HT7 receptors, and potentially display anxiolytic and/or antidepressant-like effects. []
Compound Description: Sildenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of male erectile dysfunction. [] Sildenafil exhibits high and dose-dependent oral bioavailability. []
Relevance: Sildenafil, although structurally distinct from 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, contains a piperazine ring as a shared structural feature. This shared feature, despite the overall structural differences, can offer insights into the potential pharmacological properties and pharmacokinetic behavior of compounds containing piperazine rings, including 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. []
Compound Description: This compound represents a novel PDE5 inhibitor with potential for high and dose-independent oral bioavailability. [] It was developed by replacing the 5'-piperazine sulfonamide in the sildenafil template with a 5'-methyl ketone, resulting in a lower clearance profile and a high absorption profile. []
Relevance: While this compound is not structurally similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, its development highlights the ongoing research in modifying existing drug scaffolds to improve their pharmacokinetic properties. This approach could be relevant for exploring modifications of the 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine structure to potentially enhance its pharmacological profile or pharmacokinetic properties. []
Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6). [] It inactivates CYP2D6 through a time-dependent and NADPH-dependent process, involving the formation of a reactive metabolite that covalently binds to the apoprotein of CYP2D6. [] EMTPP undergoes CYP2D6-mediated hydroxylation and dehydrogenation, with the dehydrogenated metabolite proposed to be the reactive species responsible for the mechanism-based inactivation. []
Relevance: EMTPP, while structurally different from 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, highlights the potential of compounds containing heterocyclic rings, such as piperazine and pyridine, to interact with drug-metabolizing enzymes like CYP2D6. This interaction raises the possibility that 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, or its metabolites, could also interact with CYP2D6 or other drug-metabolizing enzymes, which might have implications for its pharmacological and pharmacokinetic profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.